molecular formula C25H24N2O6 B8775194 Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B8775194
M. Wt: 448.5 g/mol
InChI Key: XTFPDGZNWTZCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C25H24N2O6 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C25H24N2O6

Molecular Weight

448.5 g/mol

IUPAC Name

3-O-methyl 5-O-(3-phenylprop-2-enyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H24N2O6/c1-16-21(24(28)32-3)23(19-12-7-13-20(15-19)27(30)31)22(17(2)26-16)25(29)33-14-8-11-18-9-5-4-6-10-18/h4-13,15,23,26H,14H2,1-3H3

InChI Key

XTFPDGZNWTZCMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.51 g (10 mM) of 2-(3-nitrobenzylidene)acetoacetic acid cinnamyl ester was mixed with 1.38 g (12 mM) of 3-aminocrotonic acid methyl ester, and heated at 120° for 3 hours. The reaction mixture was separated by silica gel column chromatography, and 3.00 g of cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (trans) was obtained (yield 67%). This derivative was recrystallized once with methanol.
Name
2-(3-nitrobenzylidene)acetoacetic acid cinnamyl ester
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One

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